molecular formula C40H36O11 B591389 Multicaulisin CAS No. 286461-76-5

Multicaulisin

Cat. No.: B591389
CAS No.: 286461-76-5
M. Wt: 692.717
InChI Key: IRBDNXPVYAEOSW-IKXMMLORSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Multicaulisin is typically extracted from the roots of Morus multicaulis. The preparation involves culturing and fermenting the bacterial strains of Multicaulis in a suitable medium. The compound is then isolated and purified using techniques such as solvent extraction and chromatography .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The process involves optimizing the fermentation conditions to maximize yield and employing advanced chromatographic techniques for efficient purification .

Chemical Reactions Analysis

Types of Reactions

Multicaulisin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

Scientific Research Applications

Multicaulisin has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying Diels-Alder reactions and other organic transformations.

    Biology: this compound’s antibacterial properties make it a valuable tool for studying bacterial resistance mechanisms, particularly in MRSA.

    Medicine: The compound is being investigated for its potential use in developing new antibacterial drugs.

    Industry: This compound can be used in the formulation of antibacterial coatings and materials .

Mechanism of Action

Multicaulisin exerts its antibacterial effects by targeting the bacterial cell wall synthesis pathways. It disrupts the integrity of the cell wall, leading to cell lysis and death. The compound specifically inhibits the enzymes involved in peptidoglycan synthesis, which is crucial for bacterial cell wall formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from other similar compounds is its potent activity against MRSA isolates. Its unique Diels-Alder adduct structure also contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

6-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H36O11/c1-19(2)4-3-5-20-12-27(24-9-6-21(41)14-29(24)44)36(39(49)26-11-8-23(43)16-31(26)46)28(13-20)37-32(47)18-35-38(40(37)50)33(48)17-34(51-35)25-10-7-22(42)15-30(25)45/h4,6-11,13-18,27-28,36,41-47,50H,3,5,12H2,1-2H3/t27-,28-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBDNXPVYAEOSW-IKXMMLORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC(=CC5=O)C6=C(C=C(C=C6)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCCC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC(=CC5=O)C6=C(C=C(C=C6)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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